1,2,3,4-Tetrahydroquinolin-3-amine is an organic compound classified within the tetrahydroquinoline family. It features a partially saturated quinoline core, which contributes to its versatility in medicinal chemistry. This compound has gained attention for its potential biological activities and applications across various scientific fields, including chemistry, biology, and medicine. Its unique structure allows it to serve as a building block for synthesizing complex organic molecules and pharmaceuticals, as well as in enzyme inhibition studies and receptor binding research .
1,2,3,4-Tetrahydroquinolin-3-amine can be sourced from various chemical suppliers and databases such as PubChem and BenchChem. It is classified under the Chemical Abstracts Service Registry Number 40615-02-9 and has a molecular formula of CHN with a molecular weight of 148.21 g/mol . The compound's classification as a nitrogen-containing heterocyclic compound highlights its relevance in organic synthesis and pharmacology.
The synthesis of 1,2,3,4-tetrahydroquinolin-3-amine can be accomplished through several methods:
Specific procedures may involve:
The molecular structure of 1,2,3,4-tetrahydroquinolin-3-amine consists of a bicyclic system where the quinoline ring is partially saturated. Key structural data include:
This structure contributes to its biological activity and interaction with various biological targets.
1,2,3,4-Tetrahydroquinolin-3-amine participates in several chemical reactions:
These reactions are essential for modifying the compound for specific applications in medicinal chemistry.
1,2,3,4-Tetrahydroquinolin-3-amine is characterized by:
Additionally, it acts as an inhibitor for certain cytochrome P450 enzymes (CYP1A2), which is relevant for drug metabolism considerations .
1,2,3,4-Tetrahydroquinolin-3-amine has diverse applications across several scientific domains:
This compound's multifunctionality makes it a valuable scaffold in both academic research and industrial applications .
Reductive amination-cyclization cascades constitute a powerful domino strategy for constructing the 1,2,3,4-tetrahydroquinoline scaffold with high atom economy. Bunce and coworkers pioneered a highly diastereoselective approach using catalytic hydrogenation of 2-nitroarylketones 14 with aldehydes. This domino process involves sequential nitro group reduction, imine formation (15), and reductive amination to furnish 1,2,3,4-tetrahydroquinoline derivatives 16 in exceptional yields (93–98%) [1] [2]. The stereochemical outcome is governed by steric directing effects, with the C4 ester group forcing cis-fusion in angular tricyclic systems (19, 21) by directing hydrogen addition anti to itself [1]. Catalyst selection (Pd/C vs. Pt/C) and hydrogen pressure (1–5 atm) critically influence reaction efficiency and stereoselectivity, particularly in strained systems [1] [2]. Intramolecular variants enable access to complex polycyclic architectures like linear tricyclic systems 23 with >98% trans-selectivity [1].
Table 1: Bunce's Reductive Amination-Cyclization Cascades
Substrate | Catalyst | Pressure (atm) | Product | Yield (%) | Diastereoselectivity |
---|---|---|---|---|---|
2-Nitroarylketones + Aldehydes | 5% Pd/C | 1–5 | THQ 16 | 93–98 | cis (C2/C4) |
Diketone 17 | 5% Pd/C (>20 wt%) | 5 | Angular Tricyclic 19 | 60–65 | High cis |
Strained Substrate 20 | 5% Pd/C | 5 | Angular 6-6-5 21 | 64–66 | All-cis |
Diester 22 | 5% Pd/C | 1 | Linear Tricyclic 23 | 78–91 | >98% trans |
β-Ester 24 | 5% Pd/C | 4 | 26/27 | 78–87 | cis:trans (6:1–16:1) |
Acid-catalyzed domino reactions, particularly Povarov-type cycloadditions, offer efficient routes to highly functionalized 1,2,3,4-tetrahydroquinoline-3-carboxylate derivatives. A three-component reaction of arylamines, methyl propiolate, and aromatic aldehydes catalyzed by p-toluenesulfonic acid (p-TsOH) proceeds via sequential β-enamino ester (A) and aldimine (B) formation, followed by stereoselective Mannich addition and ring closure [4] [7]. This method delivers polysubstituted 1,2,3,4-tetrahydroquinolines (1a–1m, 2a–2e) with exclusive (2,3)-trans-(3,4)-trans stereochemistry in moderate to good yields (41–67%), confirmed by X-ray crystallography [4]. Bismuth trichloride (BiCl₃) serves as a low-toxicity Lewis acid catalyst for analogous domino reactions between anilines and aliphatic aldehydes (e.g., valeraldehyde). Remarkably, the presence or absence of N-vinyl amides (NVF, NVA, NVP) dictates the product class: N-vinyl amides yield 4-amino-2-alkyl-1,2,3,4-tetrahydroquinolines via classical Povarov pathways, while their absence facilitates the formation of 2,3-dialkylquinolines through dehydrogenation [7]. Molecular iodine (I₂) catalysis further expands this toolbox, enabling efficient cyclizations of anilines with cyclic enol ethers like 3,4-dihydro-2H-pyran [9].
While direct biocatalytic methods are emerging, classical asymmetric synthesis of 1,2,3,4-tetrahydroquinolin-3-amines often relies on chiral auxiliaries or resolution techniques. Intramolecular reductive cyclization of 2-phenyl-3-(2-nitrophenyl)propanenitriles provides a direct route to 3-aryl-1,2,3,4-tetrahydroquinolines, though with moderate enantiocontrol requiring subsequent resolution or auxiliary introduction [5]. Kinetic resolution using engineered amine oxidases presents a powerful alternative. Wild-type cyclohexylamine oxidase (CHAO) and monoamine oxidase (MAO5) exhibit modest activity and selectivity for 4-substituted tetrahydroquinolines. However, structure-guided engineering of CHAO yielded the double mutant Y214S/Y215H, which achieves near-perfect kinetic resolution (E > 200) of racemic 4-phenyl-1,2,3,4-tetrahydroquinoline, delivering both enantiomers with high enantiomeric excess (ee) by pairing with complementary enzymes like PfMAO1 [6]. This biocatalytic strategy overcomes limitations of transition-metal catalysts, offering an environmentally benign route to enantioenriched scaffolds crucial for pharmaceutical applications like CETP inhibitors [6].
Transition metals enable enantioselective construction of the 1,2,3,4-tetrahydroquinoline core via diverse annulation pathways. Photoredox catalysis facilitates redox-neutral intramolecular C(sp³)–C(sp³) coupling for synthesizing fused systems. N-Alkyl selenide precursors undergo visible-light-initiated (410 nm) reactions catalyzed by 9,10-dicyanoanthracene (DMA), generating alkyl and α-amino radicals that couple to form pyrrolo/pyrido-fused tetrahydroisoquinolines (5a–5d) in good yields (58–78%) [8]. This method constructs complex alkaloid cores like Crispine A (5b) efficiently. Chiral metal complexes catalyze asymmetric hydrogenation of quinolines or inverse electron-demand aza-Diels-Alder reactions, though direct application to 3-aminotetrahydroquinolines requires careful substrate design [1] [8]. Metal-promoted C–H activation strategies further enable late-stage diversification of the tetrahydroquinoline core, enhancing molecular complexity [5].
Table 2: Biocatalytic and Photoredox Enantioselective Strategies
Strategy | Catalyst/Enzyme | Substrate | Product/Outcome | Yield/ee |
---|---|---|---|---|
Biocatalytic KR | CHAO WT | 4-Phenyl-THQ (1a) | (R)-1a (21% conv.) | E = 12 |
CHAO Y214S/Y215H | 4-Phenyl-THQ (1a) | (S)-1a (49% conv.) | E > 200, >99% ee | |
PfMAO1 | 4-Phenyl-THQ (1a) | (R)-1a (42% conv.) | E = 35 | |
Photoredox Cyclization | DMA (410 nm light) | N-Alkyl Selenide 4 | Pyrrolo/Pyrido-Isoquinolines (5) | 58–78% |
Precursor 8 | Indolines 9/THQs 10 | 58–78% (Regioselective) |
N-Functionalization represents a primary strategy for diversifying 1,2,3,4-tetrahydroquinolin-3-amine scaffolds. During reductive amination-cyclization cascades, adding formaldehyde to the hydrogenation mixture directly affords N-methyl tetrahydroquinoline derivatives, demonstrating in situ derivatization capability [1]. Selective N-acylation or alkylation of the tetrahydroquinoline nitrogen can be performed on pre-formed cores using standard activating agents (e.g., alkyl halides, acid chlorides, anhydrides). This approach is instrumental in generating focused libraries for structure-activity relationship (SAR) studies, particularly in medicinal chemistry contexts. For instance, installing diverse alkylamino side chains at the N1 position of 6-(thiophene-2-carboximidamide)-tetrahydroquinolines enabled optimization of human neuronal nitric oxide synthase (nNOS) inhibitors, revealing a tolerant region in the enzyme pocket despite minimal impact on core potency [3]. Similarly, N-alkyl/aryl variations in pyrimidine-ether-containing derivatives significantly modulated antifungal activity against Valsa mali and Sclerotinia sclerotiorum [3].
Late-stage C–H functionalization provides efficient access to structurally complex and diverse 1,2,3,4-tetrahydroquinolin-3-amine derivatives from simpler precursors. Photoredox α-C(sp³)–H functionalization enables direct alkylation of tertiary amines adjacent to nitrogen (α-amino position). This redox-neutral process utilizes visible light and organic photocatalysts (e.g., DMA) to generate α-amino radicals, which subsequently couple with alkyl radicals (from selenide precursors) or undergo intramolecular cyclization [8]. Intramolecular C(sp³)–H activation is particularly powerful: substrates like 8 undergo regioselective cyclization (controlled by kinetic acidity of C–H bonds) to yield 2-phenylindolines (9b, 9d, 9e) or 2-phenyl-1,2,3,4-tetrahydroquinolines (10b, 10d, 10e) – structures relevant to 5-lipoxygenase inhibitors – directly in 58–78% yield [8]. This strategy bypasses multi-step syntheses traditionally required for such substituted heterocycles. Transition metal-catalyzed C(sp²)–H activation protocols further allow arylation, alkenylation, or heteroarylation at specific positions of the tetrahydroquinoline core, enabling rapid peripheral decoration for biological screening [5] [8].
Table 3: Late-Stage Functionalization Strategies
Functionalization Type | Key Reagents/Conditions | Position Modified | Representative Products/Outcomes | Application Significance |
---|---|---|---|---|
N-Alkylation | Formaldehyde/H₂/Pd/C | N1 | N-Methyl-THQs | Direct in situ derivatization [1] |
Alkyl halides/Acyl chlorides | N1 | Diverse N-alkyl/acyl-THQ libraries | SAR for nNOS inhibitors [3] | |
C(sp³)–H Alkylation | RSePh, DMA, hv (410 nm) | C2 (α to N) | 2-Alkyl-THQs (3a) | Chain length/functionality tolerance [8] |
Intramolecular C–H Act. | Photoredox (DMA, hv) | C2/C3 (cyclization) | Indolines 9, THQs 10, Fused alkaloids 5 | Direct synthesis of bioactive cores [8] |
C(sp²)–H Activation | Transition Metal Catalysts (e.g., Pd, Ru) | C4, C6, C7, C8 | Arylated, Alkenylated THQ derivatives | Peripheral diversification [5] |
CAS No.:
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 8063-17-0